2,5-Difluorophenol

Catalog No.
S704804
CAS No.
2713-31-7
M.F
C6H4F2O
M. Wt
130.09 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Difluorophenol

CAS Number

2713-31-7

Product Name

2,5-Difluorophenol

IUPAC Name

2,5-difluorophenol

Molecular Formula

C6H4F2O

Molecular Weight

130.09 g/mol

InChI

InChI=1S/C6H4F2O/c7-4-1-2-5(8)6(9)3-4/h1-3,9H

InChI Key

INXKVYFOWNAVMU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)O)F

Canonical SMILES

C1=CC(=C(C=C1F)O)F

Organic Synthesis

    Summary of Application: 2,5-Difluorophenol is used as a raw material in organic synthesis.

    Methods of Application: The specific methods of application in organic synthesis can vary widely depending on the specific reaction or process being carried out. Typically, 2,5-Difluorophenol would be used in a reaction with other organic compounds under controlled conditions of temperature and pressure.

    Results or Outcomes: The outcomes of these reactions would also depend on the specific synthesis being carried out. In general, the use of 2,5-Difluorophenol in organic synthesis could lead to the production of a wide range of fluorinated organic compounds.

Synthesis of Fluorinated Hydroxybenzoic Acids

    Summary of Application: 2,5-Difluorophenol has been used in the synthesis of di- or trifluorinated hydroxybenzoic acids.

    Methods of Application: The specific methods of application would involve reacting 2,5-Difluorophenol with other reagents under controlled conditions to produce the desired fluorinated hydroxybenzoic acids.

    Results or Outcomes: The outcome of this application would be the production of di- or trifluorinated hydroxybenzoic acids, which could have various uses in further chemical reactions or processes.

Spectroscopic Studies

Conversion by Rhodococcus opacus 1G

    Summary of Application: 2,5-Difluorophenol has been converted by whole cells of Rhodococcus opacus 1G.

    Methods of Application: The specific methods of application would involve exposing the 2,5-Difluorophenol to whole cells of Rhodococcus opacus 1G and observing the conversion.

    Results or Outcomes: The outcome of this application would be the conversion of 2,5-Difluorophenol by Rhodococcus opacus 1G.

Phase Change Data

    Summary of Application: The phase change data of 2,5-Difluorophenol has been studied.

    Methods of Application: The specific methods of application would involve measuring the phase change data of 2,5-Difluorophenol under various conditions.

    Results or Outcomes: The outcome of this application would be a better understanding of the phase change properties of 2,5-Difluorophenol.

Fluorescent Dye Synthesis

2,5-Difluorophenol is an organic compound with the molecular formula C6H4F2O. It features two fluorine atoms attached to the benzene ring at the 2 and 5 positions relative to the hydroxyl group (phenolic group). This compound is characterized by its solid state at room temperature and has a molecular weight of approximately 130.09 g/mol. The presence of fluorine atoms enhances its chemical reactivity and alters its physical properties compared to non-fluorinated phenols, making it a subject of interest in various chemical and biological studies .

Typical of phenolic compounds. Some notable reactions include:

  • Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under suitable conditions, leading to the formation of various derivatives.
  • Esterification: The hydroxyl group can react with acids to form esters, which are useful in synthesizing more complex organic molecules.
  • Electrophilic Aromatic Substitution: The compound can undergo electrophilic substitution reactions, where electrophiles attack the aromatic ring, influenced by the electron-withdrawing effects of the fluorine atoms .

Research indicates that 2,5-difluorophenol exhibits biological activity that may be relevant in pharmacological contexts. It has been studied for its potential antimicrobial properties and as a precursor in the synthesis of biologically active compounds. The presence of fluorine atoms can enhance lipophilicity, potentially leading to increased bioactivity compared to non-fluorinated analogs .

Several methods are available for synthesizing 2,5-difluorophenol:

  • Fluorination of Phenol: Direct fluorination of phenol using fluorinating agents can yield 2,5-difluorophenol. This method often requires careful control of reaction conditions to minimize over-fluorination.
  • Halogen Exchange: Starting from 2,5-dichlorophenol or similar halogenated phenols, fluorine can be introduced through halogen exchange reactions using fluoride sources such as potassium fluoride.
  • Electrophilic Aromatic Substitution: A more complex route involves the introduction of fluorine via electrophilic aromatic substitution reactions using suitable reagents .

2,5-Difluorophenol finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Material Science: The compound is utilized in developing liquid crystals and other advanced materials due to its unique electronic properties.
  • Research: It is used as a reagent in various

Studies involving 2,5-difluorophenol have explored its interactions with biological systems and other chemical compounds. For instance, investigations into its binding affinity with certain enzymes or receptors have provided insights into its potential therapeutic roles. Additionally, studies on its reactivity with nucleophiles have highlighted how structural modifications can influence biological activity and chemical behavior .

Several compounds share structural similarities with 2,5-difluorophenol. Here are some notable examples:

Compound NameMolecular FormulaKey Differences
2,4-DifluorophenolC6H4F2OFluorine atoms at positions 2 and 4
2-ChlorophenolC6H5ClOContains chlorine instead of fluorine
3,4-DifluorophenolC6H4F2OFluorine atoms at positions 3 and 4
2,5-DichlorophenolC6H4Cl2OContains chlorine instead of fluorine

Uniqueness of 2,5-Difluorophenol

The uniqueness of 2,5-difluorophenol lies in its specific arrangement of substituents on the aromatic ring. The placement of two fluorine atoms at the ortho positions relative to the hydroxyl group significantly influences its reactivity and biological properties compared to other similar compounds. This unique substitution pattern can lead to distinct electronic characteristics and reactivity profiles that are advantageous in specific applications within organic synthesis and material science .

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

130.02302107 g/mol

Monoisotopic Mass

130.02302107 g/mol

Heavy Atom Count

9

UNII

53EYY8S7LA

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (91.49%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (91.49%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (91.49%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (89.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

2713-31-7

Wikipedia

2,5-Difluorophenol

Dates

Modify: 2023-08-15

Explore Compound Types